molecular formula C16H18N2O6S B3337560 N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide CAS No. 6948-63-6

N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide

Cat. No. B3337560
CAS RN: 6948-63-6
M. Wt: 366.4 g/mol
InChI Key: VIFMYRYDXHXIFE-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Synthesis Analysis

The synthesis of benzenesulfonyl derivatives has been studied in various contexts. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the synthesis of new carboxamide derivatives containing sulphonamide functionality .


Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chloride include a molar mass of 176.62, appearance as a colourless liquid, and reactivity with compounds containing reactive N-H and O-H bonds .

Mechanism of Action

While the specific mechanism of action for “N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide” is not available, benzenesulfonyl derivatives have been studied for their inhibitory effects on carbonic anhydrase IX, a potential target for antiproliferative agents .

Safety and Hazards

Benzenesulfonyl chloride is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage .

Future Directions

The future research directions could involve studying the specific properties and potential applications of “N’-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide”. Given the activity of benzenesulfonyl derivatives against carbonic anhydrase IX , it could be interesting to explore the potential of this compound in the context of antiproliferative agents.

properties

IUPAC Name

N'-(benzenesulfonyl)-3,4,5-trimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O6S/c1-22-13-9-11(10-14(23-2)15(13)24-3)16(19)17-18-25(20,21)12-7-5-4-6-8-12/h4-10,18H,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFMYRYDXHXIFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60989428
Record name N-(Benzenesulfonyl)-3,4,5-trimethoxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6948-63-6
Record name NSC55795
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55795
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Benzenesulfonyl)-3,4,5-trimethoxybenzene-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60989428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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